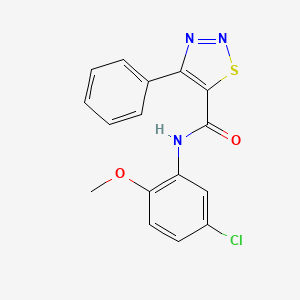![molecular formula C19H25N3O3S B10981340 N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-YL)hexanamide](/img/structure/B10981340.png)
N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-YL)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide is a complex organic compound that features a unique combination of functional groups, including an isothiazolidine dioxide ring, a pyrrole ring, and a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide typically involves multiple steps, starting with the preparation of the isothiazolidine dioxide ring. This can be achieved through the oxidation of isothiazolidine using reagents such as hydrogen peroxide or peracids. The phenyl group is then introduced via a nucleophilic substitution reaction.
The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The final step involves the coupling of the pyrrole ring with the hexanamide chain, which can be achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the oxidation and cyclization steps, as well as the development of more efficient catalysts for the amide bond formation.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide can undergo various types of chemical reactions, including:
Oxidation: The isothiazolidine dioxide ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding isothiazolidine and pyrrole derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Isothiazolidine and pyrrole derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isothiazolidine dioxide ring may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The pyrrole ring may also play a role in the compound’s bioactivity by interacting with nucleic acids and other cellular components.
Comparison with Similar Compounds
N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its combination of functional groups, which may confer unique bioactivity and chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C19H25N3O3S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrol-1-ylhexanamide |
InChI |
InChI=1S/C19H25N3O3S/c23-19(7-2-1-3-12-21-13-4-5-14-21)20-17-8-10-18(11-9-17)22-15-6-16-26(22,24)25/h4-5,8-11,13-14H,1-3,6-7,12,15-16H2,(H,20,23) |
InChI Key |
FNIRQCXGGYIPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCCCCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10981266.png)
![1-(3-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B10981273.png)
![ethyl 4-methyl-2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10981275.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B10981283.png)
![1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B10981294.png)
![3,3'-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one]](/img/structure/B10981297.png)
![4-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10981300.png)
![methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10981306.png)
![4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10981313.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B10981315.png)
![1,3-Dioxo-1,3-dihydrospiro[indene-2,2'-[1,3]thiazolidine]-4'-carboxylic acid](/img/structure/B10981324.png)
![N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10981327.png)
![4-phenyl-N-{3-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B10981334.png)
